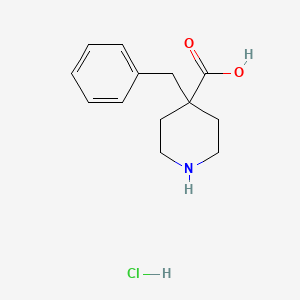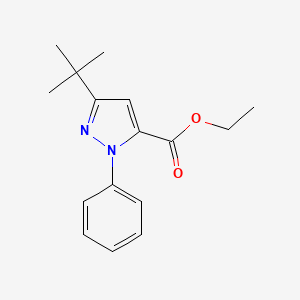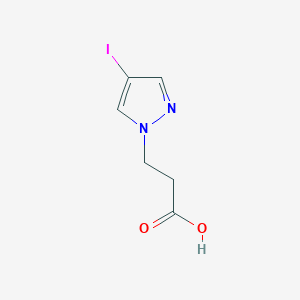
4-苄基哌啶-4-甲酸盐酸盐
描述
4-Benzylpiperidine-4-carboxylic acid hydrochloride is a biochemical used for proteomics research . It is a derivative of 4-Benzylpiperidine, which is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
Molecular Structure Analysis
The molecular formula of 4-Benzylpiperidine-4-carboxylic acid hydrochloride is C13H17NO2 . Its molecular weight is 219.28 g/mol . The SMILES representation is C1CNCCC1(CC2=CC=CC=C2)C(=O)O .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Benzylpiperidine-4-carboxylic acid hydrochloride include a molecular weight of 219.28 g/mol and a molecular formula of C13H17NO2 .科学研究应用
抗氧化、抗菌和细胞毒活性
已经研究了植物中的天然羧酸的生物活性。羧酸的结构影响其抗氧化、抗菌和细胞毒活性。例如,迷迭香酸在研究的化合物中显示出最高的抗氧化活性。抗菌特性因微生物菌株和实验条件而异,咖啡酸和肉桂酸显示出高抗菌活性。这些分子中羟基的存在影响其细胞毒性潜力,表明结构特征在其生物活性中起着至关重要的作用 (Godlewska-Żyłkiewicz et al., 2020).
羧酸对生物催化剂的抑制作用
羧酸因其作为生物可再生化学品的潜力及其对微生物(如大肠杆菌和酿酒酵母)的抑制作用而备受关注。了解抑制机制有助于设计用于工业应用的稳健菌株 (Jarboe et al., 2013).
降解和环境影响
通过高级氧化工艺 (AOP) 降解某些化合物(如对乙酰氨基酚)的研究有助于我们了解环境影响和污染物的潜在处理方法。这表明研究环境背景下各种羧酸的降解行为和副产物的相关性 (Qutob et al., 2022).
羧酸的液-液萃取
关于用于羧酸液-液萃取 (LLX) 的溶剂开发的综述讨论了从稀释水流中回收这些化合物,表明羧酸在工业过程中的重要性以及对高效萃取方法的需求 (Sprakel & Schuur, 2019).
作用机制
Target of Action
4-Benzylpiperidine-4-carboxylic acid hydrochloride primarily targets the monoamine neurotransmitters in the brain. It has a high selectivity for releasing dopamine and norepinephrine, compared to serotonin .
Mode of Action
The compound acts as a monoamine releasing agent. It is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . This means that it is more effective at releasing norepinephrine than dopamine or serotonin.
Biochemical Pathways
The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine and norepinephrine. By releasing these neurotransmitters, it can influence various physiological and psychological processes, including mood regulation, attention, and the body’s response to stress .
Pharmacokinetics
Given its molecular weight of 25574 , it is likely to have good bioavailability.
Result of Action
The release of dopamine and norepinephrine by 4-Benzylpiperidine-4-carboxylic acid hydrochloride can lead to increased activity in the monoaminergic pathways. This can result in changes in mood, attention, and stress response .
生化分析
Biochemical Properties
4-Benzylpiperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with monoamine oxidase (MAO), where it functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A . This interaction inhibits the breakdown of monoamines, thereby increasing their availability in the synaptic cleft. Additionally, 4-Benzylpiperidine-4-carboxylic acid hydrochloride acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin .
Cellular Effects
4-Benzylpiperidine-4-carboxylic acid hydrochloride influences various cellular processes. It affects cell signaling pathways by increasing the levels of monoamines such as dopamine and norepinephrine . This increase can lead to enhanced neurotransmission and altered cellular metabolism. The compound also impacts gene expression by modulating the activity of transcription factors that respond to monoamine levels .
Molecular Mechanism
The molecular mechanism of 4-Benzylpiperidine-4-carboxylic acid hydrochloride involves its binding interactions with monoamine oxidase enzymes. By inhibiting these enzymes, the compound prevents the degradation of monoamines, leading to increased neurotransmitter levels . Additionally, it acts as a monoamine releasing agent, promoting the release of dopamine and norepinephrine from presynaptic neurons . These actions result in enhanced neurotransmission and altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzylpiperidine-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound has a fast onset of action and a short duration . Over time, its inhibitory effects on monoamine oxidase may diminish, leading to a decrease in monoamine levels and a return to baseline cellular function .
Dosage Effects in Animal Models
The effects of 4-Benzylpiperidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively increases monoamine levels without causing significant adverse effects . At high doses, it may lead to toxic effects, including neurotoxicity and altered behavior . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses .
Metabolic Pathways
4-Benzylpiperidine-4-carboxylic acid hydrochloride is involved in metabolic pathways related to monoamine metabolism. It interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of monoamines . This interaction affects metabolic flux and increases the levels of monoamines in the synaptic cleft . The compound’s effects on metabolite levels are significant, as it alters the balance of neurotransmitters in the brain .
Transport and Distribution
The transport and distribution of 4-Benzylpiperidine-4-carboxylic acid hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters that facilitate its entry into cells . Once inside, it may bind to intracellular proteins that affect its localization and accumulation . These interactions determine the compound’s distribution within different cellular compartments .
Subcellular Localization
4-Benzylpiperidine-4-carboxylic acid hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-benzylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYONGTJHIFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)



![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)





